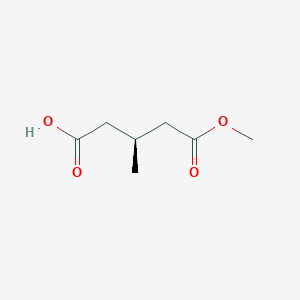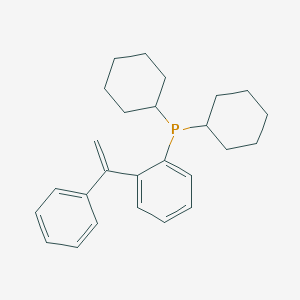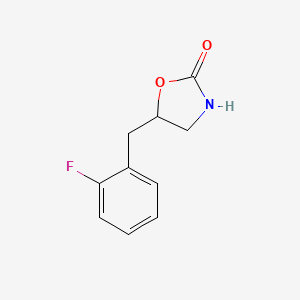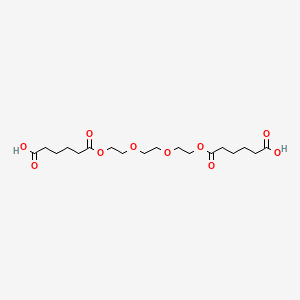![molecular formula C16H9ClF3NO B12883445 5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol CAS No. 648896-37-1](/img/structure/B12883445.png)
5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol is a chemical compound with the molecular formula C16H9ClF3NO and a molecular weight of 323.7 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-(trifluoromethyl)aniline with 5-chloro-8-hydroxyquinoline in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can occur, leading to the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It has been studied for its potential use in treating diseases such as malaria and cancer.
Industry: The compound is used in the production of dyes and pigments due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in pathogens . The presence of the trifluoromethyl group enhances its binding affinity and potency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
Uniqueness
Compared to similar compounds, 5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol is unique due to the presence of both chlorine and trifluoromethyl groups, which contribute to its distinct chemical and biological properties . These functional groups enhance its stability, reactivity, and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
648896-37-1 |
|---|---|
Molekularformel |
C16H9ClF3NO |
Molekulargewicht |
323.69 g/mol |
IUPAC-Name |
5-chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol |
InChI |
InChI=1S/C16H9ClF3NO/c17-13-8-11(15(22)14-10(13)5-3-7-21-14)9-4-1-2-6-12(9)16(18,19)20/h1-8,22H |
InChI-Schlüssel |
GLWVMBYSRYYVKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=C3C=CC=NC3=C2O)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12883411.png)
![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
![2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one](/img/structure/B12883423.png)
![3,4,6-Trimethylisoxazolo[5,4-b]pyridine](/img/structure/B12883428.png)
![6-[4-(Methylamino)phenyl]quinoline-5,8-dione](/img/structure/B12883432.png)


